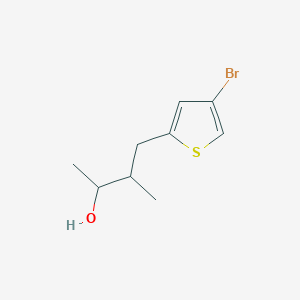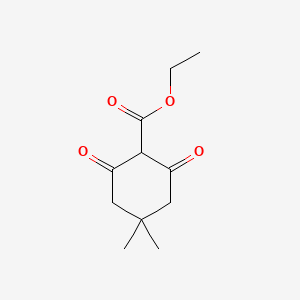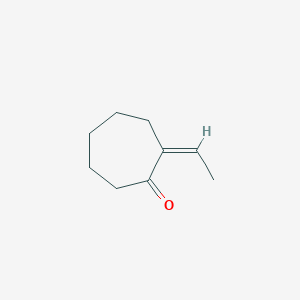
2-Ethyl-4,4-difluoro-2-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,4-difluoro-2-methylbutanal is an organic compound with the molecular formula C7H12F2O It is a branched-chain aldehyde, characterized by the presence of a terminal carbonyl group (C=O) and two fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4-difluoro-2-methylbutanal can be achieved through several methods. One common approach involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with triethyl orthoformate, followed by treatment with methylhydrazine . This method yields the desired aldehyde through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,4-difluoro-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Ethyl-4,4-difluoro-2-methylbutanoic acid.
Reduction: 2-Ethyl-4,4-difluoro-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4,4-difluoro-2-methylbutanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,4-difluoro-2-methylbutanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms contribute to the compound’s reactivity and stability, influencing its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanal: A structurally similar aldehyde with a single methyl group instead of the ethyl and difluoro groups.
2-Methylpropanal: Another branched-chain aldehyde with a similar carbon skeleton but different substituents.
Uniqueness
2-Ethyl-4,4-difluoro-2-methylbutanal is unique due to the presence of two fluorine atoms, which significantly impact its chemical properties and reactivity. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C7H12F2O |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-ethyl-4,4-difluoro-2-methylbutanal |
InChI |
InChI=1S/C7H12F2O/c1-3-7(2,5-10)4-6(8)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
ACGWCIGRYSGECR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methylpentan-3-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13270090.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal](/img/structure/B13270099.png)
![3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13270100.png)
![6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13270107.png)
![Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13270116.png)
![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B13270136.png)





![2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13270164.png)
amine](/img/structure/B13270168.png)
